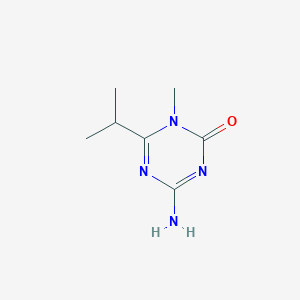

4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one is a heterocyclic compound belonging to the triazine family. It is characterized by its triazine ring, which consists of three nitrogen atoms and three carbon atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanuric chloride with isopropylamine and methylamine under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or methanol, with the temperature maintained at around 20°C. The reaction mixture is then treated with an aqueous ammonia solution to neutralize the reaction and precipitate the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted triazine derivatives

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Triazine Derivatives

- Description : This compound is often used as a precursor in the synthesis of more complex triazine derivatives. Its ability to undergo various chemical reactions makes it a valuable component in organic synthesis.

- Reactions :

- Oxidation : Can be oxidized to form oxo derivatives using agents like hydrogen peroxide.

- Reduction : Reduction reactions can yield amine derivatives using sodium borohydride.

- Substitution : The amino group can be substituted with different functional groups, facilitating the creation of novel compounds.

Biological Applications

Antimicrobial and Antiviral Properties

- Research Findings : Studies have indicated that 4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one possesses antimicrobial and antiviral properties. It is being investigated for its potential to inhibit the growth of various pathogens.

Potential Therapeutic Applications

- Cancer Treatment : Preliminary research suggests that this compound may have anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.

- Anti-inflammatory Effects : Investigations are ongoing to explore its role in reducing inflammation and its potential use in treating inflammatory diseases.

Agricultural Uses

Herbicides and Pesticides

- Mechanism of Action : In agricultural settings, this compound is utilized in the formulation of herbicides. It inhibits the enzyme acetolactate synthase (ALS), which is crucial for amino acid synthesis in plants, leading to plant death.

- Formulations : Various formulations containing this compound are employed to control weed populations effectively while minimizing damage to crops.

Industrial Applications

Production of Agrochemicals

- Description : Beyond its direct applications in agriculture, this compound serves as an intermediate in the production of agrochemicals such as pesticides and herbicides.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth at low concentrations, indicating its potential as an antimicrobial agent.

Case Study 2: Herbicide Development

Field trials conducted with formulations containing this compound showed effective control of specific weed species without adversely affecting crop yield. These findings support its application in sustainable agricultural practices.

Mécanisme D'action

The mechanism of action of 4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one involves its interaction with specific molecular targets. In biological systems, it is known to inhibit certain enzymes, thereby disrupting metabolic pathways. For example, in plants, it inhibits the enzyme acetolactate synthase, leading to the disruption of amino acid synthesis and ultimately causing plant death .

Comparaison Avec Des Composés Similaires

- 2-Amino-4-methyl-6-methoxy-1,3,5-triazine

- 4,6-Diisopropylamino-2-methylthio-1,3,5-triazine

Comparison: 4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader spectrum of biological activity. Its unique structure allows for diverse functionalization, making it a versatile compound in various applications .

Activité Biologique

4-Amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one is a compound belonging to the triazine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including cytotoxic effects against cancer cell lines, mechanisms of action, and structure-activity relationship (SAR) studies.

The compound can be described by its molecular formula C9H12N4O and a molecular weight of 196.22 g/mol. Its structure features a triazine ring with an amino group and a propan-2-yl substituent that may influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of anticancer research. The following sections detail specific findings regarding its cytotoxicity and mechanisms of action.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest in G0/G1 phase |

| HeLa | 18.0 | p53-independent apoptosis induction |

The IC50 values indicate the concentration required to inhibit cell viability by 50%, suggesting that the compound effectively reduces cell proliferation in these cancer models .

Case Studies

A study focused on the compound's effects on the HCT-116 and MCF-7 cell lines revealed that treatment led to significant alterations in cell cycle distribution. Flow cytometry analyses showed an increase in the G0/G1 phase population and a notable sub-G1 fraction, indicative of apoptosis induction .

The mechanisms underlying the biological activity of this compound have been explored through various assays:

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells. This was confirmed using Annexin V staining, which indicated increased early and late apoptotic cells upon treatment with the compound .

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, which prevents cells from progressing through the cycle and leads to reduced proliferation .

- p53 Independence : Notably, cytotoxic effects were observed in both wild-type and mutant p53 cell lines, suggesting that its action does not solely rely on p53-mediated pathways .

Structure-Activity Relationship (SAR)

SAR studies have identified key structural features that enhance the biological activity of triazine derivatives:

| Substituent Type | Effect on Activity |

|---|---|

| Alkyl groups (e.g., propan-2-yl) | Increased lipophilicity enhancing membrane permeability |

| Amino groups | Essential for interaction with cellular targets |

| Halogen substitutions | Modulate potency and selectivity against specific cancer types |

These insights are crucial for designing more potent analogs with improved therapeutic profiles .

Propriétés

IUPAC Name |

4-amino-1-methyl-6-propan-2-yl-1,3,5-triazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-4(2)5-9-6(8)10-7(12)11(5)3/h4H,1-3H3,(H2,8,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBMNDTVYBREON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=O)N1C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.